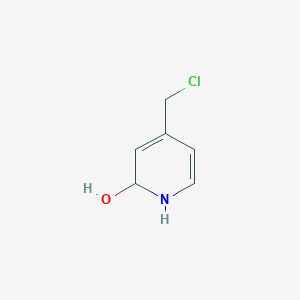
4-(Chloromethyl)-1,2-dihydropyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-1,2-dihydropyridin-2-ol is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring with a hydroxyl group at the 2-position and a chloromethyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,2-dihydropyridin-2-ol typically involves the chloromethylation of 1,2-dihydropyridin-2-ol. One common method is the reaction of 1,2-dihydropyridin-2-ol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or iron(III) chloride (FeCl3). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-1,2-dihydropyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form a carbonyl group, leading to the formation of 4-(Chloromethyl)pyridin-2-one.
Reduction Reactions: The compound can undergo reduction reactions to form 4-(Chloromethyl)-1,2,3,6-tetrahydropyridin-2-ol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridin-2-ol derivatives.
Oxidation Reactions: Formation of 4-(Chloromethyl)pyridin-2-one.
Reduction Reactions: Formation of 4-(Chloromethyl)-1,2,3,6-tetrahydropyridin-2-ol.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-1,2-dihydropyridin-2-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-1,2-dihydropyridin-2-ol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The hydroxyl group at the 2-position can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)pyridine: Lacks the hydroxyl group at the 2-position, making it less reactive in certain chemical reactions.
4-(Bromomethyl)-1,2-dihydropyridin-2-ol: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
4-(Chloromethyl)-1,2,3,6-tetrahydropyridin-2-ol:
Uniqueness
4-(Chloromethyl)-1,2-dihydropyridin-2-ol is unique due to the presence of both the chloromethyl and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and potential biological activities .
Eigenschaften
CAS-Nummer |
918299-65-7 |
|---|---|
Molekularformel |
C6H8ClNO |
Molekulargewicht |
145.59 g/mol |
IUPAC-Name |
4-(chloromethyl)-1,2-dihydropyridin-2-ol |
InChI |
InChI=1S/C6H8ClNO/c7-4-5-1-2-8-6(9)3-5/h1-3,6,8-9H,4H2 |
InChI-Schlüssel |
JOXRDOBEHOCHEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(C=C1CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















